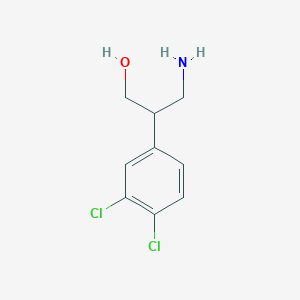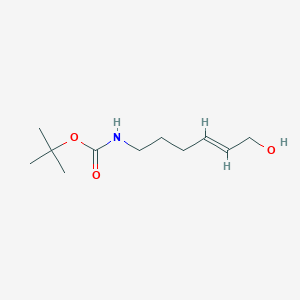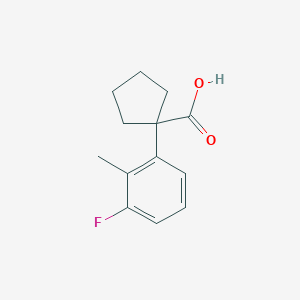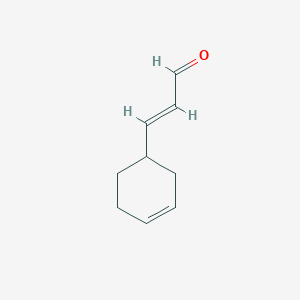
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO. It is a brominated cyclohexane derivative, where the bromine atom is attached to the first carbon of the cyclohexane ring, and a 4-methylpentan-2-yloxy group is attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane can be synthesized through the bromination of 2-((4-methylpentan-2-yl)oxy)cyclohexane. The reaction typically involves the use of bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium alkoxide (NaOR), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of 2-((4-methylpentan-2-yl)oxy)cyclohexanol or other substituted cyclohexanes.
Elimination Reactions: Formation of alkenes such as 1-((4-methylpentan-2-yl)oxy)cyclohexene.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-cyclohexanol: A brominated cyclohexane with a hydroxyl group.
1-Bromo-2-methoxycyclohexane: A brominated cyclohexane with a methoxy group.
1-Bromo-2-((4-methylpentan-2-yl)oxy)benzene: A brominated benzene derivative with a similar substituent.
Uniqueness
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane is unique due to its specific substitution pattern, which combines a bromine atom and a 4-methylpentan-2-yloxy group on a cyclohexane ring
Propriétés
Formule moléculaire |
C12H23BrO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
1-bromo-2-(4-methylpentan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-9(2)8-10(3)14-12-7-5-4-6-11(12)13/h9-12H,4-8H2,1-3H3 |
Clé InChI |
AOBVUFNVRIVAJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)


![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-aminehydrochloride](/img/structure/B13554312.png)



![rac-(1R,4S,5S)-4-(2-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B13554322.png)

![2-Chloro-n-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B13554342.png)
